molecular formula C19H14F3N3O3S B11279644 N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide

Cat. No.: B11279644
M. Wt: 421.4 g/mol
InChI Key: OUEBYXGVMOHPOL-UHFFFAOYSA-N
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Description

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridazinyl group, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to the desired compound with pharmacologically active properties.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halogens, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazinyl derivatives and benzamide analogs, such as:

Uniqueness

N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)-2-(trifluoromethyl)benzamide is unique due to its combination of a trifluoromethyl group and a methylsulfonyl-pyridazinyl moiety

Properties

Molecular Formula

C19H14F3N3O3S

Molecular Weight

421.4 g/mol

IUPAC Name

N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzamide

InChI

InChI=1S/C19H14F3N3O3S/c1-29(27,28)17-11-10-16(24-25-17)12-6-8-13(9-7-12)23-18(26)14-4-2-3-5-15(14)19(20,21)22/h2-11H,1H3,(H,23,26)

InChI Key

OUEBYXGVMOHPOL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F

Origin of Product

United States

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